5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate: rhodizonic acid dihydrate , is a chemical compound with the molecular formula C6H6O8 . It is a red crystalline solid that is highly soluble in water and exhibits strong acidic properties. This compound is notable for its ability to form colorful salts, which are often used in analytical chemistry for detecting and quantifying metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate can be synthesized through various chemical reactions. One common method involves the reaction of nitroacetic acid with phenol to produce rhodizonic acid, which is then hydrated to form the dihydrate . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various chlorinated species, while reduction reactions may produce simpler hydroxy derivatives .
Scientific Research Applications
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. The compound can lose hydrogen cations from its hydroxyl groups, forming hydrogen rhodizonate and rhodizonate anions, which are aromatic and symmetric . These anions can interact with various molecular targets, including metal ions and biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione): Another oxocarbon acid with similar redox properties.
Croconic Acid (4,5-dihydroxy-4-cyclopentene-1,2,3-trione): Known for its use in dye production and similar chemical behavior.
Deltic Acid (2,3-dihydroxycycloprop-2-en-1-one): Exhibits similar reactivity in biochemical assays.
Uniqueness
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate is unique due to its highly symmetrical structure and ability to form stable, colorful salts. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXQQBFFKTTYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.